![molecular formula C18H18N2O4 B2410989 2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol CAS No. 303033-56-9](/img/structure/B2410989.png)
2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate indole and phenol precursors. The exact synthetic route would depend on the specific reactions used to introduce the methoxy, nitroethyl, and methyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring and a phenol group, along with methoxy, nitroethyl, and methyl substituents. The exact arrangement of these groups would depend on the specific locations of the substitutions on the benzene rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and phenol groups, as well as the methoxy, nitroethyl, and methyl substituents. The electron-rich indole ring might undergo electrophilic substitution reactions, while the phenol group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of polar groups like the nitro group and the phenolic OH might increase its solubility in polar solvents .科学的研究の応用
Antibacterial Effects
2-Methoxy derivatives, such as the one , have been studied for their antibacterial properties. For instance, 2-Methoxy-6-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)phenols and their complexes with various metals demonstrated antibacterial activity, particularly against Gram-positive bacteria (Tavman et al., 2009). Similarly, 4-Methoxy-2-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)-phenols were found effective against certain bacteria like S. aureus (Tavman et al., 2009).
Anticancer Properties
Studies have also explored the potential anticancer effects of similar compounds. For example, 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol was tested for its ability to inhibit T47D breast cancer cells, although it showed only weak activity in this regard (Sukria et al., 2020).
Molecular Docking and Computational Studies
These compounds have been the subject of molecular docking and quantum chemical calculations to predict their biological effects. For instance, molecular docking of 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol provided insights into its biological potential (Viji et al., 2020).
Antioxidant Activity
Research has also been conducted on the antioxidant properties of related compounds. For example, studies on various 6-methoxytetrahydro-β-carboline derivatives, including 2-methoxy-4-(6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol, revealed moderate antioxidant properties (Goh et al., 2015).
Fluorescence and Chemical Sensing Applications
The fluorescence properties of related phenol compounds, such as 2-methoxy-4-(((4-methoxyphenyl)imino)methyl)phenol, have been studied, indicating potential applications in chemical sensing and analysis (Ghosh et al., 2016).
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can inhibit or promote various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to various downstream effects, contributing to the compound’s diverse biological activities .
Result of Action
One study revealed that an indole derivative induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-18(13-5-3-4-6-15(13)19-11)14(10-20(22)23)12-7-8-16(21)17(9-12)24-2/h3-9,14,19,21H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVNPGBHPGAQDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC(=C(C=C3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

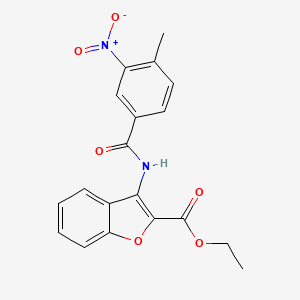

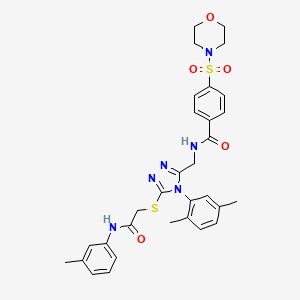
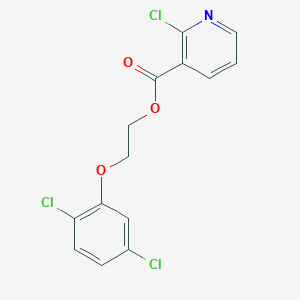
![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2410911.png)

![4-chloro-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2410913.png)
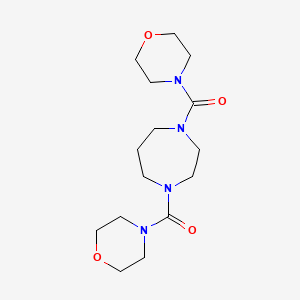
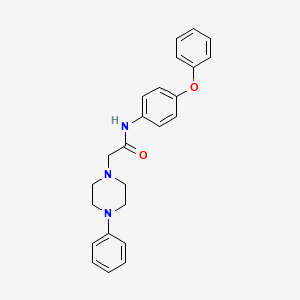
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2410919.png)
![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B2410922.png)
![3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone](/img/structure/B2410923.png)
![N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2410924.png)
![4-(dimethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2410927.png)